![molecular formula C11H8BrFN2O B2672723 5-Bromo-1-(3-fluorobenzyl)pyrazin-2(1H)-one CAS No. 2092302-06-0](/img/structure/B2672723.png)
5-Bromo-1-(3-fluorobenzyl)pyrazin-2(1H)-one
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Description
5-Bromo-1-(3-fluorobenzyl)pyrazin-2(1H)-one (BFB-P) is an organic compound with a broad range of applications in scientific research and laboratory experiments. It is a heterocyclic compound containing both nitrogen and bromine atoms and has been studied for its potential as a therapeutic agent. BFB-P has been investigated for its ability to regulate the expression of genes, modulate protein-protein interactions, and act as a potential drug candidate.
Scientific Research Applications
Electrochemical Properties and Sustainable Synthesis
Research on fluorinated hydrazino-pyrazoles explores their electrochemical properties in ionic liquids, suggesting applications in developing sustainable methods for obtaining various pyrazolotriazoles, which are valuable in material science and as potential intermediates in pharmaceutical synthesis (Costea, Fafilek, & Kronberger, 2014).
Crystal Structure Analysis
Studies on complexes involving bromo-fluorobenzyl pyrazinium compounds have provided insights into the crystal structures, indicating their relevance in material science for understanding molecular interactions and packing in solid states, which can influence the development of new materials (Jing & Img, 2003).
Organic Synthesis and Reactivity
Investigations into the reactivity and synthesis of bromobenzyl pyrazoles have highlighted their utility in organic synthesis, demonstrating the potential of these compounds to serve as intermediates in the creation of complex molecules with applications in medicinal chemistry and drug development (Bunce, Rogers, Nago, & Bryant, 2008).
DFT Studies and Molecular Structure
Density Functional Theory (DFT) studies on bromobenzyl pyrazoles have elucidated their molecular structure and electronic properties, which are crucial for designing compounds with specific physical, chemical, or biological activities. These insights can guide the development of new materials or bioactive molecules (Yang et al., 2021).
Biologically Active Lactones Synthesis
Research on the chemoenzymatic synthesis of structures related to bromobenzyl compounds highlights the potential for developing biologically active lactones, which are important in pharmaceuticals for their diverse biological activities (Carrera, Brovetto, & Seoane, 2013).
properties
IUPAC Name |
5-bromo-1-[(3-fluorophenyl)methyl]pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2O/c12-10-7-15(11(16)5-14-10)6-8-2-1-3-9(13)4-8/h1-5,7H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMPCIIFLVRTGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(N=CC2=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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